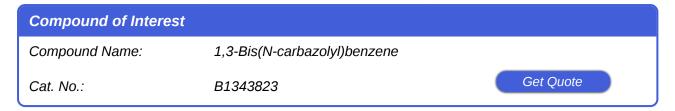


# Crystal Structure of 1,3-Bis(N-carbazolyl)benzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**1,3-Bis(N-carbazolyl)benzene**, commonly known as mCP, is a key organic material utilized extensively in the field of organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs). Its high triplet energy and excellent hole-transporting properties make it an ideal host material for phosphorescent emitters. While not directly applicable to drug development, the principles of its structural determination and the characterization of its crystalline form are of significant interest to researchers in medicinal chemistry and materials science for understanding molecular packing, intermolecular interactions, and solid-state properties. This guide provides an in-depth look at the crystal structure of mCP, including its crystallographic data, and the experimental protocols for its synthesis and crystallization.

# **Crystallographic Data**

The crystal structure of **1,3-Bis(N-carbazolyl)benzene** has been determined by single-crystal X-ray diffraction. The crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 621623 and is also accessible via the Crystallography Open Database (COD) with the identification number 1516433.[1]

Table 1: Crystal Data and Structure Refinement for 1,3-Bis(N-carbazolyl)benzene (mCP)



| Parameter                       | Value                              |
|---------------------------------|------------------------------------|
| Empirical Formula               | C30H20N2                           |
| Formula Weight                  | 408.49                             |
| Temperature                     | 293(2) K                           |
| Wavelength                      | 0.71073 Å                          |
| Crystal System                  | Monoclinic                         |
| Space Group                     | P21/c                              |
| Unit Cell Dimensions            |                                    |
| a                               | 10.926(2) Å                        |
| b                               | 9.983(2) Å                         |
| С                               | 20.321(4) Å                        |
| α                               | 90°                                |
| β                               | 104.13(3)°                         |
| У                               | 90°                                |
| Volume                          | 2148.3(7) Å <sup>3</sup>           |
| Z                               | 4                                  |
| Calculated Density              | 1.262 Mg/m³                        |
| Absorption Coefficient          | 0.072 mm <sup>-1</sup>             |
| F(000)                          | 856                                |
| Data Collection                 |                                    |
| Theta range for data collection | 2.06 to 25.99°                     |
| Index ranges                    | -13<=h<=13, -12<=k<=12, -24<=l<=24 |
| Reflections collected           | 21013                              |
| Independent reflections         | 4204 [R(int) = 0.0355]             |



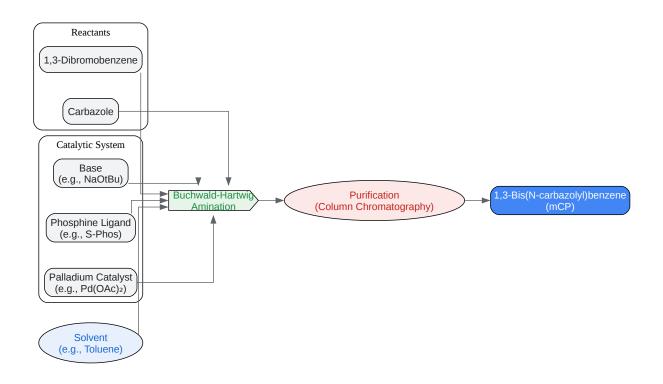
| Refinement                        |   |
|-----------------------------------|---|
| Refinement method                 | Full-matrix least-squares on F <sup>2</sup> |
| Data / restraints / parameters    | 4204 / 0 / 281                              |
| Goodness-of-fit on F <sup>2</sup> | 1.033                                       |
| Final R indices [I>2sigma(I)]     | R1 = 0.0418, wR2 = 0.1119                   |
| R indices (all data)              | R1 = 0.0573, wR2 = 0.1228                   |
| Largest diff. peak and hole       | 0.203 and -0.191 e.Å <sup>-3</sup>          |

# Experimental Protocols Synthesis of 1,3-Bis(N-carbazolyl)benzene

The synthesis of **1,3-Bis(N-carbazolyl)benzene** is typically achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the C-N bond between the carbazole and benzene moieties.

Reaction Scheme:





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Caption: Synthetic workflow for **1,3-Bis(N-carbazolyl)benzene**.

#### **Detailed Protocol:**

• Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add carbazole (2.2 equivalents), 1,3-dibromobenzene (1.0 equivalent), sodium tert-butoxide



(2.5 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)<sub>2</sub>, ~2 mol%), and a suitable phosphine ligand like S-Phos (~4 mol%).

- Solvent Addition: Add anhydrous toluene to the flask via syringe.
- Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## **Crystal Growth**

Single crystals of **1,3-Bis(N-carbazolyl)benzene** suitable for X-ray diffraction can be grown by slow evaporation from an organic solvent.

Workflow for Crystal Growth:



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Caption: Experimental workflow for growing single crystals of mCP.

#### **Detailed Protocol:**

 Solvent Selection: Choose a solvent or a solvent mixture in which mCP has moderate solubility at room temperature and higher solubility at elevated temperatures. A mixture of



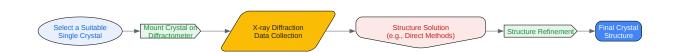
dichloromethane and hexane or toluene and hexane can be effective.

- Dissolution: Dissolve the purified **1,3-Bis(N-carbazolyl)benzene** in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
- Filtration: While the solution is still hot, filter it through a pre-warmed funnel with a cotton or glass wool plug to remove any insoluble impurities.
- Crystallization: Cover the container of the hot, filtered solution with a lid or parafilm with a few small perforations to allow for slow evaporation of the solvent.
- Isolation: Allow the solution to stand undisturbed at room temperature for several days to a
  week. As the solvent slowly evaporates, single crystals will form. Once crystals of a suitable
  size have grown, they can be carefully isolated from the mother liquor.

# X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Workflow for X-ray Diffraction:



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Caption: Workflow for single-crystal X-ray diffraction analysis.

#### **Detailed Protocol:**

 Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.



- Data Collection: The mounted crystal is placed on the diffractometer and cooled to a specific temperature (e.g., 293 K) to reduce thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various factors.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data to obtain the final, accurate crystal structure.

### Conclusion

The detailed crystallographic data and experimental protocols provided in this guide offer a comprehensive understanding of the solid-state structure of **1,3-Bis(N-carbazolyl)benzene**. For researchers in materials science, this information is fundamental for designing and synthesizing new materials with tailored properties for electronic applications. For professionals in drug development and medicinal chemistry, the methodologies described for synthesis, purification, crystallization, and structural analysis are transferable and essential skills for the characterization of any new chemical entity.

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# References

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